molecular formula C15H12O4 B067085 Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- CAS No. 190728-30-4

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-

Cat. No.: B067085
CAS No.: 190728-30-4
M. Wt: 256.25 g/mol
InChI Key: NLRLDQDVKAIZBS-UHFFFAOYSA-N
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Description

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O5 It is known for its unique structure, which includes a methanone group attached to a 1,3-benzodioxole ring and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- typically involves the following steps:

    Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the methanone group: The methanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 4-methoxyphenyl group: This step involves the coupling of the 1,3-benzodioxole derivative with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- can be compared with other similar compounds, such as:

    Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-: Differing only in the position of the methoxy group on the phenyl ring.

    Methanone, 1,3-benzodioxol-5-yl(4-hydroxyphenyl)-: Featuring a hydroxy group instead of a methoxy group.

    Methanone, 1,3-benzodioxol-5-yl(4-chlorophenyl)-: Containing a chloro group instead of a methoxy group.

These compounds share similar structural features but differ in their chemical properties and biological activities, highlighting the uniqueness of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRLDQDVKAIZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of benzo[1,3]dioxol-5-yl-(4-methoxy-phenyl) -methanol (2.54 g crude, 9.1 mmol) in CH2Cl2 (20 mL) at room temperature was added activated MnO2 powder (4.0 g, 45.5 mmol) and kept adding 2˜3 equivalents of MnO2 every 3˜5 h until HPLC showed disappearance of the starting material. The black suspension was filtered through a Celite pad, concentrated in vacuo to give benzo[1,3]dioxol-5-yl-(4-methoxy-phenyl)-methanone as a yellow solid (2.47 g, 106% crude yield, HPLC purity 93%): 1H NMR (CDCl3) δ 3.89 (s, 3H, —OCH3), 6.06 (s, 2H, CH2), 6.76-6.98 (m, 3H, Ar), 7.26-7.39 (m, 2H, Ar), 7.75-7.80 (m, 2H, Ar). The product was used in the next step without further purification.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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